molecular formula C11H11N3O2 B2609475 1-benzyl-4-methyl-3-nitro-1H-pyrazole CAS No. 312310-45-5

1-benzyl-4-methyl-3-nitro-1H-pyrazole

Cat. No. B2609475
CAS RN: 312310-45-5
M. Wt: 217.228
InChI Key: XOMNQNRWUFEIOV-UHFFFAOYSA-N
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Description

1-benzyl-4-methyl-3-nitro-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a pyrazole derivative that has been synthesized using various methods. It has shown promising results in the field of medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-benzyl-4-methyl-3-nitro-1H-pyrazole is still not fully understood. However, studies have suggested that it works by inhibiting various enzymes and proteins that are essential for the survival of cancer cells and pathogens. It has also been shown to induce oxidative stress in cancer cells, which leads to apoptosis.
Biochemical and Physiological Effects
1-benzyl-4-methyl-3-nitro-1H-pyrazole has been shown to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals in the body.

Advantages and Limitations for Lab Experiments

1-benzyl-4-methyl-3-nitro-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also shown promising results in various assays such as MTT assay, colony formation assay, and flow cytometry. However, there are also some limitations to using this compound in lab experiments. It is relatively unstable and can decompose under certain conditions. Additionally, it has poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for 1-benzyl-4-methyl-3-nitro-1H-pyrazole. One of the most promising directions is the development of novel anticancer and antimicrobial agents based on this compound. Studies have shown that derivatives of this compound can have improved activity and selectivity towards cancer cells and pathogens. Additionally, there is potential for the use of this compound in materials science, particularly in the development of sensors and catalysts. Further research is needed to fully understand the potential applications of this compound in various fields.
Conclusion
In conclusion, 1-benzyl-4-methyl-3-nitro-1H-pyrazole is a promising compound that has gained significant attention in the field of scientific research. It has shown potential applications in various fields such as medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.

Synthesis Methods

1-benzyl-4-methyl-3-nitro-1H-pyrazole can be synthesized using various methods. One of the most common methods is the reaction of 4-methyl-3-nitropyrazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through filtration and recrystallization.

Scientific Research Applications

1-benzyl-4-methyl-3-nitro-1H-pyrazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In the field of medicinal chemistry, it has shown promising results as an anticancer and antimicrobial agent. Studies have shown that this compound has selective cytotoxicity towards cancer cells and can induce apoptosis in cancer cells. It has also shown potent antimicrobial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

properties

IUPAC Name

1-benzyl-4-methyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-7-13(12-11(9)14(15)16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMNQNRWUFEIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1[N+](=O)[O-])CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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